SALOR-INT L433292-1EA
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Overview
Description
SALOR-INT L433292-1EA is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L433292-1EA typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, pyridine derivatives, and thiazole precursors. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the benzylidene moiety through condensation of benzaldehyde derivatives with appropriate amines or hydrazines.
Cyclization Reactions: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions involving thioamides and hydrazines.
Substitution Reactions: Introduction of ethoxy and pentyloxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L433292-1EA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of SALOR-INT L433292-1EA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[3-ethoxy-4-(butyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-[3-ethoxy-4-(hexyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of SALOR-INT L433292-1EA lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H24N4O3S/c1-3-5-6-12-30-18-10-9-16(13-19(18)29-4-2)14-20-22(28)27-23(31-20)25-21(26-27)17-8-7-11-24-15-17/h7-11,13-15H,3-6,12H2,1-2H3/b20-14- |
InChI Key |
GVHYDBKCJRNCLQ-ZHZULCJRSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC |
Pictograms |
Irritant |
Origin of Product |
United States |
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